7-Bromo-2-chloro-3-methyl-1,5-naphthyridine
Description
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is a halogenated naphthyridine derivative featuring a bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The compound is substituted with bromine at position 7, chlorine at position 2, and a methyl group at position 4. This unique substitution pattern contributes to its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
7-bromo-2-chloro-3-methyl-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-7-8(13-9(5)11)3-6(10)4-12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXFJVVQIHRMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=N2)Br)N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . The reaction conditions often involve prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods
Industrial production of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles replacing the bromine or chlorine atoms.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, reagents like sodium methoxide or potassium tert-butoxide are used.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most significant applications of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is in the development of antimicrobial agents. Studies have demonstrated that this compound exhibits potent antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against antibiotic-resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Anticancer Properties
Research indicates that derivatives of naphthyridine compounds, including 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine, possess anticancer properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique substitution pattern of halogen atoms and methyl groups enhances their reactivity and biological efficacy compared to other similar compounds .
Biological Research
Mechanisms of Action
The mechanisms through which 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine exerts its biological effects include enzymatic inhibition and receptor modulation. It may act as an inhibitor for specific enzymes crucial for cellular metabolism and proliferation or interact with receptors involved in inflammatory and cancer pathways .
Case Studies
Several studies have documented the biological activity of this compound:
- A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, showing comparable activity to established antibiotics like ciprofloxacin .
- Another investigation focused on its cytotoxic effects on human cancer cell lines, revealing significant inhibition of cell proliferation .
Material Science
Electronic and Optical Properties
Beyond its biological applications, 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is also being explored in material science. Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties. Research indicates that naphthyridine derivatives can be utilized in organic light-emitting diodes (OLEDs), sensors, and semiconductors .
Comparative Analysis with Related Compounds
To further understand the unique properties of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine, a comparative analysis with related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,5-Naphthyridine | Lacks halogen substitutions | Limited biological activity |
| 7-Chloro-1,5-naphthyridin-2-amine | Chlorine instead of bromine | Moderate anticancer properties |
| 3-Hydroxy-1,5-naphthyridine | Hydroxyl group at position 3 | Enhanced solubility but varied activity |
The table illustrates how the presence of bromine and chlorine atoms in 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine contributes significantly to its enhanced reactivity and biological efficacy compared to these related compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs of 7-bromo-2-chloro-3-methyl-1,5-naphthyridine, highlighting differences in substituents, molecular weights, and applications:
*Calculated based on atomic masses.
Physicochemical Properties
- Solubility: Halogenated naphthyridines exhibit varying solubility profiles. For example, 2,8-dichloro-1,5-naphthyridine shows higher solubility in CCl₄ due to its nonpolar substituents . The methyl group in the target compound may enhance lipophilicity compared to amino- or ester-substituted analogs (e.g., methyl 7-bromo-1,5-naphthyridine-3-carboxylate) .
- Stability : Bromine at position 7 likely increases thermal stability compared to chlorine-only analogs, as seen in 3-bromo-8-chloro-1,5-naphthyridine derivatives .
Biological Activity
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. It possesses a unique structural configuration that includes a bromine atom at the 7-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the naphthyridine ring. This specific arrangement influences its chemical reactivity and potential biological activities, making it a compound of interest in medicinal chemistry.
The molecular formula of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is C_10H_7BrClN, with a molecular weight of approximately 257.52 g/mol. The presence of halogens and nitrogen in its structure contributes to its reactivity and interaction with biological targets.
The biological activity of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine is primarily attributed to its ability to interact with specific molecular targets within cells. This may include:
- Enzyme Inhibition : The compound may inhibit various enzymes that play crucial roles in cellular processes.
- DNA Interaction : It has the potential to intercalate into DNA, affecting replication and transcription processes.
These mechanisms are vital for its applications in anticancer and antimicrobial therapies.
Anticancer Activity
Research indicates that derivatives of naphthyridines, including 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine, exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HL-60 (leukemia) cells .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Aaptamine | H1299 (lung cancer) | 10.47 |
| 7-Bromo derivatives | HeLa | Varies |
These studies suggest that the compound can serve as a lead for developing new anticancer agents.
Antimicrobial Activity
7-Bromo-2-chloro-3-methyl-1,5-naphthyridine has also been studied for its antimicrobial properties:
- Broad Spectrum : Naphthyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .
| Activity Type | Target Organisms | Effectiveness |
|---|---|---|
| Antibacterial | Gram-positive strains | High |
| Antibacterial | Gram-negative strains | Moderate |
Case Studies
Several studies highlight the biological potential of compounds related to 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine:
- Study on Cytotoxicity : A study by Nakamura et al. explored the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation in treated groups compared to controls .
- Antiparasitic Research : Another study focused on the activity against Plasmodium falciparum, showing that certain naphthyridines could inhibit parasite growth effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine?
- Methodological Answer : Bromination and chlorination of 1,5-naphthyridine derivatives can be achieved via halogenation under controlled conditions. For example, bromination of 1,5-naphthyridine using Br₂ in CCl₄ under reflux yields brominated products, with separation challenges addressed via chromatography . Chlorination via Meissenheimer conditions (POCl₃, PCl₅) selectively produces 2-chloro derivatives, though isomer separation requires careful optimization (e.g., 2-chloro vs. 4-chloro isomers) . Methylation at the 3-position may involve alkylation or cyclization strategies, as seen in dehydrative cyclization of amino precursors using H₂SO₄ .
Q. How can structural characterization of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine be performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For halogenated naphthyridines, AB splitting patterns in ¹H NMR (e.g., H3 and H4 protons) distinguish positional isomers . Mass spectrometry (MS) with exact mass analysis (e.g., m/z 227.9527 for brominated derivatives) confirms molecular formulas, while fragmentation patterns help identify substituent positions . Elemental analysis (C, H, N percentages) validates purity, as demonstrated in related bromo-naphthyridine derivatives .
Q. What are common functionalization strategies for halogen substituents in this compound?
- Methodological Answer : Bromine at the 7-position undergoes nucleophilic substitution. For instance, reaction with amines (e.g., Et₂NCH₂CH₂NH₂) at 160°C in hydrocarbon solvents yields amino derivatives, useful in antimalarial drug discovery . Thiolysis replaces bromine with methylthio groups (e.g., using methanethiol under acidic conditions) . Chlorine at the 2-position is less reactive but can participate in Pd-catalyzed cross-coupling reactions for aryl or alkyl group introduction .
Advanced Research Questions
Q. How do electronic and steric effects influence halogen displacement reactivity in 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine?
- Methodological Answer : Bromine at the 7-position is activated for substitution due to electron-withdrawing effects from adjacent nitrogen atoms, as shown in aminolysis reactions requiring CuSO₄ catalysis . Steric hindrance from the 3-methyl group may slow reactions at the 2-chloro position; computational modeling (DFT) or kinetic studies (e.g., monitoring reaction rates with varying amines) can quantify these effects. Contrast with 1,6-naphthyridines, where halogen activation differs due to ring topology .
Q. How can researchers resolve contradictions in reported synthesis yields for brominated 1,5-naphthyridines?
- Methodological Answer : Discrepancies in yields (e.g., 27% vs. 10% in dibromination ) arise from competing reaction pathways and purification challenges. Systematic optimization of parameters (temperature, solvent, stoichiometry) and advanced separation techniques (HPLC, preparative TLC) are recommended. Reproducibility can be enhanced by adhering to protocols with explicit workup steps, such as pyridine-mediated bromination .
Q. What strategies are effective for designing biologically active derivatives of 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine?
- Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization. For antimalarial activity, substitution with aminoalkyl groups (e.g., diethylaminoethyl) at the 7-bromo position improves efficacy, as demonstrated in analogues showing IC₅₀ values <1 µM . Introducing electron-donating groups (e.g., methoxy) at the 2-position may enhance solubility and bioavailability. In vitro screening (e.g., cytotoxicity against MCF7 cells ) validates biological potential.
Q. What analytical methods are critical for assessing purity and stability of this compound under storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis monitor degradation. Purity is confirmed via high-resolution MS and elemental analysis. Storage in anhydrous, inert atmospheres (argon) prevents hydrolysis of halogens, as recommended in safety protocols for halogenated naphthyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
